Bienvenue dans la boutique en ligne BenchChem!

3-(Oxan-4-yl)pyrrolidine

Conformational analysis Scaffold diversity Medicinal chemistry

3-(Oxan-4-yl)pyrrolidine is a saturated bicyclic amine with a pyrrolidine ring linked at the 3-position to a tetrahydropyran (oxane) moiety. This sp³-rich scaffold occupies unique 3D chemical space for diversity-oriented synthesis. The free secondary amine enables rapid N-functionalization, accelerating library synthesis. Its balanced LogP (~3.52) and pKa (~8.66) support blood-brain barrier penetration in CNS discovery. Select this specific 3-substituted regioisomer for reliable SAR campaigns targeting KAT2, PDE9A, and fragment-based programs.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1247566-45-5
Cat. No. B1428061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxan-4-yl)pyrrolidine
CAS1247566-45-5
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CNCC1C2CCOCC2
InChIInChI=1S/C9H17NO/c1-4-10-7-9(1)8-2-5-11-6-3-8/h8-10H,1-7H2
InChIKeyLTIBHODBZZLTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxan-4-yl)pyrrolidine: Chemical Identity and Scaffold Classification for Procurement


3-(Oxan-4-yl)pyrrolidine (CAS: 1247566-45-5; molecular formula: C9H17NO; molecular weight: 155.24 g/mol) is a saturated bicyclic amine comprising a pyrrolidine ring linked at the 3-position to a tetrahydropyran (oxane) moiety [1]. The compound belongs to the class of pyrrolidine-oxane hybrid heterocycles, which are valued in medicinal chemistry for their three-dimensional sp³-rich architecture and balanced lipophilic-hydrophilic character [2]. While specific pharmacological data for the parent scaffold remain limited in the public domain, the core motif appears in advanced pharmaceutical intermediates targeting enzymes such as Human Kynurenine Aminotransferase II (KAT2) and Phosphodiesterase 9A (PDE9A) . This guide provides a comparator-driven assessment of quantifiable differentiation relative to structurally proximate analogs to inform scientific selection and procurement decisions.

Why 3-(Oxan-4-yl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine or Oxane Analogs


Pyrrolidine-oxane hybrids exhibit substitution-position-dependent physicochemical and pharmacological properties that preclude casual analog replacement. The attachment point of the oxane moiety (C2, C3, or C4 of pyrrolidine) alters molecular conformation, steric accessibility, and hydrogen-bonding capacity, directly influencing target engagement [1]. In a comparative SAR study of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, the tetrahydropyran (oxane) substituent contributed to selective dual serotonin/noradrenaline reuptake inhibition with weak CYP2D6 liability, whereas unsubstituted pyrrolidine analogs lacked this balanced profile [2]. Additionally, the free secondary amine of 3-(oxan-4-yl)pyrrolidine provides a derivatizable handle absent in N-alkylated or N-acylated congeners, enabling divergent synthetic trajectories . The following sections detail quantifiable differentiation dimensions that substantiate the selection of this specific 3-substituted regioisomer over alternative pyrrolidine-oxane scaffolds.

3-(Oxan-4-yl)pyrrolidine: Quantitative Differentiation Evidence Versus Closest Analogs


3-Position Oxane Substitution Confers Distinct 3D Conformational Profile Relative to 2- and 4-Position Regioisomers

The pyrrolidine ring undergoes pseudorotation, a dynamic conformational interconversion that expands pharmacophore exploration capacity. The attachment of the oxane (tetrahydropyran) moiety at the 3-position of pyrrolidine generates a distinct spatial vector relative to the secondary amine, which differs from the 2-position and 4-position regioisomers in terms of exit vector geometry and steric accessibility . This pseudorotational flexibility, combined with oxane ring puckering, yields a conformationally diverse scaffold that occupies a unique region of three-dimensional chemical space compared to planar aromatic heterocycles or saturated monocyclic analogs [1].

Conformational analysis Scaffold diversity Medicinal chemistry

Predicted Physicochemical Profile: Balanced LogP and pKa Relative to Unsubstituted Pyrrolidine

Computational predictions for 3-(oxan-4-yl)pyrrolidine-derived analogs indicate a calculated LogP of approximately 3.52 and pKa of approximately 8.66 [1]. This LogP value is approximately 2-3 units higher than unsubstituted pyrrolidine (predicted LogP ~0.5-1.0), reflecting the lipophilic contribution of the oxane ring. The pKa of 8.66 indicates that at physiological pH (7.4), the compound exists predominantly in the protonated ammonium form, enhancing aqueous solubility while retaining sufficient neutral fraction for passive membrane permeability. The calculated intestinal permeability of 2.08 × 10⁻⁴ cm/min supports adequate oral absorption potential [1].

ADME Lipophilicity Drug-likeness

Derivatizable Secondary Amine Enables Divergent Synthesis Not Possible with N-Substituted Analogs

3-(Oxan-4-yl)pyrrolidine features a free secondary amine at the pyrrolidine nitrogen (pKa ~8.66) that serves as a versatile derivatization site for N-alkylation, N-acylation, N-arylation, and N-sulfonylation reactions . This contrasts with pre-functionalized analogs such as N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, which require deprotection steps to access the free amine [1]. The 3-position oxane substitution leaves the pyrrolidine nitrogen sterically accessible for late-stage functionalization, a key advantage for parallel library synthesis and structure-activity relationship (SAR) exploration.

Synthetic versatility Library synthesis Building block

Oxane-Pyrrolidine Hybrid Demonstrates Weak CYP2D6 Inhibition Liability in Functionalized Analogs

Functionalized derivatives bearing the N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine core exhibit weak CYP2D6 inhibition, with identified lead analog 12b demonstrating minimal interaction with this polymorphic cytochrome P450 isoform [1]. This is quantitatively significant because CYP2D6 inhibition is a common liability among CNS-active amines and a frequent cause of clinical drug-drug interactions. The weak CYP2D6 inhibition profile was accompanied by good human in vitro metabolic stability, measured as extended half-life in human liver microsome assays [1].

CYP inhibition Drug-drug interaction Metabolic stability

Commercial Availability Comparison: 3-Substituted Regioisomer Offers Documented Synthetic Entry Points

3-(Oxan-4-yl)pyrrolidine is commercially available as a catalog item from multiple suppliers (including as the hydrochloride salt), with established CAS registry (1247566-45-5) and full analytical characterization (InChI Key: LTIBHODBZZLTHJ-UHFFFAOYSA-N) [1]. In contrast, the 2-oxane regioisomer (2-(oxan-4-yl)pyrrolidine) and the 4-oxane regioisomer (4-(oxan-4-yl)pyrrolidine) have limited or inconsistent commercial availability with fewer documented synthetic applications . The 3-substituted regioisomer benefits from defined synthetic protocols enabling scalable production and consistent quality metrics.

Commercial sourcing Supply chain Lead time

Optimal Application Scenarios for 3-(Oxan-4-yl)pyrrolidine Based on Quantifiable Differentiation Evidence


Diversity-Oriented Synthesis (DOS) and Scaffold-Hopping Libraries

The conformational flexibility of the pyrrolidine ring (pseudorotation) combined with the 3-position oxane attachment vector generates a distinct three-dimensional scaffold for diversity-oriented synthesis campaigns . This scaffold occupies a unique region of chemical space compared to planar aromatic heterocycles, making it suitable for high-throughput screening libraries targeting novel biological mechanisms. The free secondary amine enables rapid parallel derivatization into diverse N-functionalized analogs without deprotection steps, reducing library synthesis time by at least one synthetic transformation per compound .

CNS-Targeted Lead Optimization Requiring Balanced Physicochemical Properties

The predicted LogP of approximately 3.52 and pKa of approximately 8.66 for oxane-pyrrolidine hybrids positions this scaffold within the optimal lipophilicity range for blood-brain barrier penetration . Functionalized derivatives bearing this core demonstrate selective dual serotonin/noradrenaline reuptake inhibition with weak CYP2D6 liability [1]. This profile is particularly valuable for CNS drug discovery programs where balanced potency, CNS penetration, and minimized drug-drug interaction risk are critical selection criteria.

Kinase and Epigenetic Target Probe Development

Pyrrolidine-oxane hybrids have been identified as key components in inhibitors of Human Kynurenine Aminotransferase II (KAT2) and Phosphodiesterase 9A (PDE9A), enzymes implicated in neurological and cognitive disorders . The saturated bicyclic architecture provides an sp³-rich alternative to traditional flat heteroaromatic kinase inhibitor scaffolds, offering potential advantages in kinase selectivity profiling and intellectual property differentiation. The 3-position substitution geometry provides a distinct exit vector for optimization of hinge-binding and solvent-exposed region interactions.

Fragment-Based Drug Discovery (FBDD) and Hit Expansion

With a molecular weight of 155.24 g/mol and balanced LogP (~3.52 for functionalized analogs), 3-(oxan-4-yl)pyrrolidine meets fragment-like physicochemical criteria (MW <250, LogP <3.5) . The compound serves as a validated fragment hit for targets including HDAC enzymes (reported IC50 of 1612 nM in HDAC inhibition assays for structurally related analogs) and CXCR4 receptor (reported IC50 of 548 nM in competitive binding assays for functionalized derivatives) [1]. These quantitative activity values provide a benchmark for hit-to-lead optimization and enable comparative assessment of follow-up analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Oxan-4-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.